molecular formula C8H14N2O B2907466 1-methyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856083-61-8

1-methyl-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2907466
CAS RN: 1856083-61-8
M. Wt: 154.213
InChI Key: NQDFGDCHOHYADS-UHFFFAOYSA-N
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Description

1-methyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole is not well understood. However, studies have suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-methyl-3-(propoxymethyl)-1H-pyrazole. However, studies have suggested that it may have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is its ability to act as a ligand for the synthesis of MOFs. MOFs have a wide range of applications, and the use of 1-methyl-3-(propoxymethyl)-1H-pyrazole as a ligand can lead to the development of new materials with unique properties. However, the limitations of using 1-methyl-3-(propoxymethyl)-1H-pyrazole in lab experiments include its limited solubility in some solvents and its potential toxicity.

Future Directions

There are several future directions for research on 1-methyl-3-(propoxymethyl)-1H-pyrazole. One area of research is the development of new MOFs using 1-methyl-3-(propoxymethyl)-1H-pyrazole as a ligand. Another area of research is the investigation of its potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 1-methyl-3-(propoxymethyl)-1H-pyrazole.

Synthesis Methods

1-methyl-3-(propoxymethyl)-1H-pyrazole can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with propylene oxide in the presence of a catalyst. The reaction results in the formation of 1-methyl-3-(propoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-methyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a ligand in metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. 1-methyl-3-(propoxymethyl)-1H-pyrazole has been found to be an effective ligand for the synthesis of MOFs due to its ability to coordinate with metal ions.

properties

IUPAC Name

1-methyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-6-11-7-8-4-5-10(2)9-8/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFGDCHOHYADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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